1-(4-bromophenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethan-1-one
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused [1,2,4]triazolo[1,5-c]quinazoline core. Key structural features include:
- 4-Bromophenyl group: Enhances lipophilicity and influences electronic properties via its electron-withdrawing bromine substituent .
- 8,9-Dimethoxy groups: Electron-donating methoxy substituents may improve solubility and modulate receptor binding .
- Sulfanyl-ethanone bridge: The thioether linkage (C–S–C) and ketone group contribute to conformational flexibility and hydrogen-bonding capabilities .
Triazoloquinazolines are noted for diverse pharmacological activities, including antimicrobial and anticancer effects, driven by their ability to interact with enzymes or DNA . The combination of a quinazoline core with triazole and sulfanyl groups positions this compound as a promising candidate for further biomedical exploration.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN5O5S/c1-35-21-11-18-19(12-22(21)36-2)27-25(37-13-20(32)14-3-7-16(26)8-4-14)30-24(18)28-23(29-30)15-5-9-17(10-6-15)31(33)34/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBBKFRHDFNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Physicochemical Properties
- Sulfonamide vs. Sulfanyl : Compound 1d’s sulfonamide group (IR: 3,335 cm⁻¹, N–H stretch) contrasts with the target compound’s thioether (C–S–C), which lacks N–H bonds.
- Crystallography : The triazole derivative in exhibits Br⋯Br interactions (3.599 Å) and C–H⋯O bonds, influencing packing density and solubility .
Functional Group Impact
- Nitro Groups : Present in both the target compound and 13c, they enhance electrophilicity but may reduce bioavailability due to high polarity.
- Methoxy Groups : Unique to the target compound, these improve water solubility compared to halogenated analogs like 11 .
- Bromine : Common across all compounds, it increases molecular weight and may enhance halogen bonding in biological targets .
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